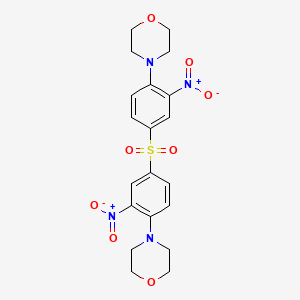
Tributylsulfanium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributylsulfanium perchlorate is an organosulfur compound that features a sulfonium cation bonded to three butyl groups and a perchlorate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributylsulfanium perchlorate can be synthesized through the alkylation of tributylsulfide with perchloric acid. The reaction typically involves the following steps:
Alkylation: Tributylsulfide is reacted with an alkyl halide, such as butyl chloride, in the presence of a strong base like sodium hydroxide to form tributylsulfonium chloride.
Ion Exchange: The resulting tributylsulfonium chloride is then treated with perchloric acid to exchange the chloride anion with a perchlorate anion, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large quantities of tributylsulfide and butyl chloride are reacted in industrial reactors.
Purification: The crude product is purified through recrystallization or distillation to remove impurities.
Ion Exchange: The purified tributylsulfonium chloride is then subjected to ion exchange with perchloric acid in large-scale ion exchange columns.
Análisis De Reacciones Químicas
Types of Reactions
Tributylsulfanium perchlorate undergoes various chemical reactions, including:
Oxidation: The sulfonium cation can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium cation back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can replace one of the butyl groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles like halides, cyanides, or amines can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products.
Reduction: The major product is tributylsulfide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted sulfonium compounds.
Aplicaciones Científicas De Investigación
Tributylsulfanium perchlorate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of sulfonium ylides.
Catalysis: The compound is employed as a catalyst in various organic reactions, including epoxidation and cyclopropanation.
Biological Studies: this compound is used in studies investigating the role of sulfonium compounds in biological systems.
Industrial Applications: It finds use in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tributylsulfanium perchlorate involves the interaction of the sulfonium cation with various molecular targets. The sulfonium cation can act as an electrophile, facilitating nucleophilic attack by other molecules. This interaction can lead to the formation of new chemical bonds and the generation of reactive intermediates, which are crucial in many organic reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsulfonium Chloride: Similar to tributylsulfanium perchlorate but with methyl groups instead of butyl groups.
Dimethylsulfonium Methylide: A related compound used in the Corey-Chaykovsky reaction for epoxidation and cyclopropanation.
Sulfoxonium Ylides: Compounds that are structurally similar but contain an oxygen atom bonded to the sulfur atom.
Uniqueness
This compound is unique due to its longer alkyl chains, which can influence its reactivity and solubility compared to shorter-chain sulfonium compounds. This makes it particularly useful in specific organic synthesis applications where longer alkyl chains are advantageous.
Propiedades
Número CAS |
13407-42-6 |
|---|---|
Fórmula molecular |
C12H27ClO4S |
Peso molecular |
302.86 g/mol |
Nombre IUPAC |
tributylsulfanium;perchlorate |
InChI |
InChI=1S/C12H27S.ClHO4/c1-4-7-10-13(11-8-5-2)12-9-6-3;2-1(3,4)5/h4-12H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
ATZAYKSHICELJD-UHFFFAOYSA-M |
SMILES canónico |
CCCC[S+](CCCC)CCCC.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



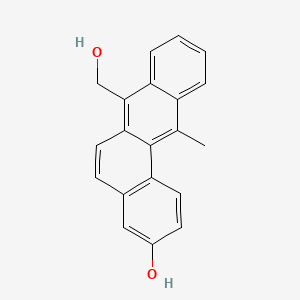
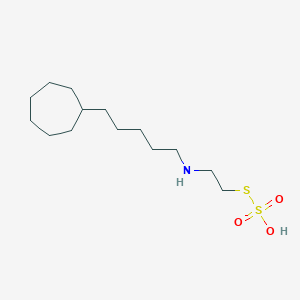
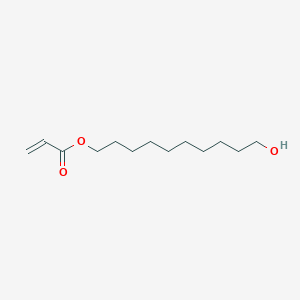
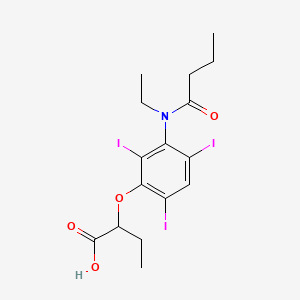

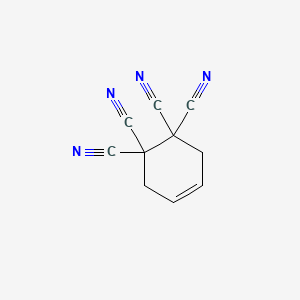

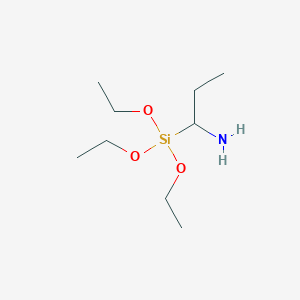
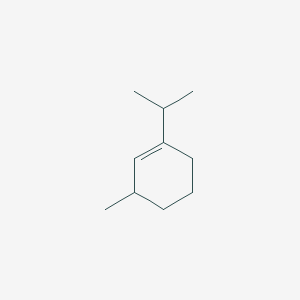
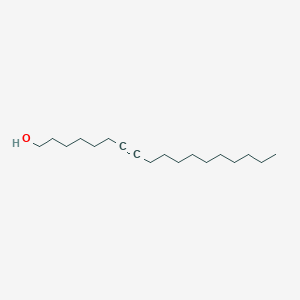
![1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14707960.png)
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
